6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile
Description
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c17-11-13-3-1-4-14(19-13)22-7-2-8-23(10-9-22)16-6-5-15-20-18-12-24(15)21-16/h1,3-6,12H,2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPYOWUCMABEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diazepane ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce reduced forms of the compound.
Scientific Research Applications
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Triazolopyridazine Derivatives: Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) shares the triazolopyridazine core but substitutes the diazepane and picolinonitrile groups with a phenylacetamide moiety. Lin28-1632 exhibits functional inhibition of Lin28 proteins, a property attributed to its planar triazolopyridazine ring enabling π-π stacking interactions with RNA-binding domains . In contrast, the diazepane group in the target compound may enhance conformational flexibility and solubility.
- Pyrazolo[3,4-d]pyrimidines: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) lack the diazepane ring but feature fused pyrimidine and triazole systems. These analogs demonstrate isomerization-dependent bioactivity; for example, isomerization from pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) alters binding affinity to adenosine receptors .
Pharmacological and Physicochemical Properties
Research Findings and Gaps
- Key Findings: Triazolopyridazine-based compounds exhibit diverse bioactivities depending on substituents (e.g., Lin28-1632’s RNA-binding vs. adenosine receptor modulation in pyrazolopyrimidines) . Diazepane-containing derivatives may offer improved solubility but require optimization for metabolic stability .
- Gaps in Knowledge: No direct in vitro or in vivo data for this compound are available in peer-reviewed literature. Comparative studies with diazepane-free analogs (e.g., replacing diazepane with piperazine) are needed to assess structural advantages.
Biological Activity
The compound 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile represents a novel structure within the realm of medicinal chemistry, particularly in the search for new therapeutic agents. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHN
- Molecular Weight : 283.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyridazine moieties are known to enhance binding affinity to proteins involved in cell signaling and proliferation.
Key Mechanisms:
- Tubulin Inhibition : Similar to other compounds in its class, it is hypothesized that this compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis.
- Kinase Inhibition : The presence of the triazole ring suggests potential inhibition of specific kinases involved in cancer progression.
Biological Activity
Recent studies have highlighted the antiproliferative effects of similar compounds derived from the [1,2,4]triazolo[4,3-b]pyridazine scaffold. For instance:
- Antiproliferative Activity : Compounds with related structures have shown moderate to potent activity against various cancer cell lines. In particular, derivatives have demonstrated IC values in the low micromolar range against cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) .
Data Table: Biological Activity Comparison
| Compound | Cell Line | IC (μM) | Mode of Action |
|---|---|---|---|
| CA-4 | A549 | 0.009 | Tubulin Inhibition |
| 4q | A549 | 0.008 | Tubulin Inhibition |
| 6-(4-...) | SGC-7901 | TBD | TBD |
Case Studies
-
Study on Antiproliferative Effects :
In a synthesis and bioevaluation study involving various [1,2,4]triazolo[4,3-b]pyridazine derivatives, one compound exhibited significant antiproliferative activity with an IC value comparable to established drugs like combretastatin A-4 . The study utilized MTT assays across multiple cancer cell lines. -
Mechanistic Insights :
Molecular docking studies indicated that certain derivatives bind effectively to the colchicine site on tubulin, suggesting a mechanism similar to other microtubule-targeting agents . This interaction was further validated through immunostaining assays that demonstrated disrupted microtubule dynamics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
